Product packaging for 2-Pyridinesulfenamide(Cat. No.:CAS No. 3993-58-6)

2-Pyridinesulfenamide

Cat. No.: B12804273
CAS No.: 3993-58-6
M. Wt: 126.18 g/mol
InChI Key: FNBSEEAVZJXDBH-UHFFFAOYSA-N
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Description

2-Pyridinesulfenamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. Sulfenamides, characterized by the R-S-N moiety, are a distinct class of organosulfur compounds from sulfonamides (which feature an R-SO2-N group) and serve as valuable intermediates and reagents in various chemical transformations . Researchers utilize pyridine-based sulfenamide derivatives in the development of novel compounds with potential pharmacological activities. The pyridine ring is a privileged structure in drug discovery, known to contribute to biological activity and is found in molecules with a range of therapeutic properties . As a research chemical, this compound may be employed in the synthesis of more complex molecules, studies of reaction mechanisms, or as a precursor in material science. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult relevant scientific literature for handling and application specifics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2S B12804273 2-Pyridinesulfenamide CAS No. 3993-58-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3993-58-6

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

S-pyridin-2-ylthiohydroxylamine

InChI

InChI=1S/C5H6N2S/c6-8-5-3-1-2-4-7-5/h1-4H,6H2

InChI Key

FNBSEEAVZJXDBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SN

Origin of Product

United States

Synthetic Methodologies for 2 Pyridinesulfenamide and Its Derivatives

Established Chemical Routes to the 2-Pyridinesulfenamide Scaffold

Reactions Involving Pyridine-2-thiols as Precursors

Pyridine-2-thiol (B7724439), which exists in tautomeric equilibrium with pyridine-2-thione, serves as a key precursor for the synthesis of this compound derivatives. wikipedia.orgacs.org The nucleophilic sulfur atom of pyridine-2-thiol can react with various aminating agents, often under oxidative conditions, to form the desired S-N bond.

One established method involves the oxidative coupling of a pyridine-2-thiol with an amine. This transformation can be promoted by a suitable oxidizing agent, which facilitates the formation of a disulfide intermediate that subsequently reacts with the amine. While direct oxidative amination of thiols is a known synthetic strategy, specific examples for the synthesis of the parent this compound are not extensively detailed in the reviewed literature. However, the reactivity of the thiol group in pyridine-2-thiol suggests its potential in such reactions.

Another approach involves the reaction of pyridine-2-thiol with hydroxylamine (B1172632) derivatives. rsc.orgrsc.org These reactions can proceed through various mechanisms, including nucleophilic attack of the thiol on an activated hydroxylamine species. The specific conditions for these transformations, such as solvent and temperature, are crucial for achieving good yields and selectivity.

Sulfenyl Chloride Amination Approaches

A common and versatile method for the synthesis of sulfenamides is the reaction of a sulfenyl chloride with a primary or secondary amine. libretexts.orgresearchgate.netcbijournal.com This approach is applicable to the synthesis of 2-pyridinesulfenamides, starting from 2-pyridinesulfenyl chloride or its derivatives.

The synthesis of the key intermediate, 2-pyridinesulfenyl chloride, can be achieved through the chlorination of pyridine-2-thiol or its disulfide. For instance, the synthesis of 3-nitro-2-pyridinesulfenyl chloride (NpysCl), a widely used reagent in peptide chemistry, has been described. nih.govnih.govresearchgate.net This derivative is prepared from its corresponding pyridine-2-thiol precursor.

Once the 2-pyridinesulfenyl chloride is obtained, it readily reacts with a wide range of amines to afford the corresponding N-substituted 2-pyridinesulfenamides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. This method offers a high degree of flexibility in introducing various substituents on the nitrogen atom of the sulfenamide (B3320178) moiety.

PrecursorReagentProductReference
Pyridine-2-thiolOxidizing Agent + AmineThis compound wikipedia.org
Pyridine-2-thiolHydroxylamine DerivativeThis compound rsc.orgrsc.org
2-Pyridinesulfenyl ChloridePrimary or Secondary AmineN-Substituted this compound libretexts.orgresearchgate.netcbijournal.com
3-Nitro-2-pyridinedisulfideChlorine3-Nitro-2-pyridinesulfenyl Chloride nih.govnih.govresearchgate.net

Alternative Chemical Transformations for Sulfenamide Formation

Transition-metal catalyzed reactions have emerged as powerful tools in organic synthesis and could potentially be applied to the formation of 2-pyridinesulfenamides. nih.govmdpi.comrsc.orgnih.gov Catalytic cycles involving metals like palladium, copper, or rhodium could facilitate the coupling of pyridine-2-thiol derivatives with aminating agents under milder conditions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of 2-pyridinesulfenamides is crucial for developing more sustainable and environmentally friendly processes.

Solvent-Free and Catalytic Methods

Conducting reactions in the absence of a solvent or using environmentally benign solvents can significantly reduce waste and the environmental impact of a synthetic process. nih.gov Microwave-assisted synthesis is a technique that can accelerate reaction rates, often under solvent-free conditions, leading to higher yields and cleaner reactions. researchgate.netnih.govmdpi.comresearchgate.netmdpi.com

The use of catalysts, including biocatalysts like enzymes, is a cornerstone of green chemistry. nih.govmdpi.com Catalytic processes are often more selective and can operate under milder conditions than stoichiometric reactions, reducing energy consumption and byproduct formation. While specific catalytic methods for this compound synthesis are not widely reported, the exploration of transition-metal or enzyme-catalyzed routes represents a promising area for future research.

Green Chemistry ApproachDescriptionPotential Application in this compound SynthesisReferences
Solvent-Free Synthesis Reactions are conducted without a solvent, reducing waste and simplifying purification.Microwave-assisted reaction of pyridine-2-thiol with an aminating agent. nih.gov
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times.Rapid synthesis of 2-pyridinesulfenamides from their precursors. researchgate.netnih.govmdpi.comresearchgate.netmdpi.com
Catalytic Methods Employs catalysts to increase reaction efficiency and reduce waste.Transition-metal catalyzed cross-coupling of pyridine-2-thiol derivatives with amines. nih.govmdpi.comrsc.orgnih.gov
Biocatalysis Uses enzymes to catalyze reactions with high selectivity and under mild conditions.Enzymatic amination of a pyridine-2-thiol derivative. nih.govmdpi.com

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgmonash.educhemrxiv.orgrsc.org Synthetic routes with high atom economy are preferred as they generate less waste. For the synthesis of 2-pyridinesulfenamides, addition-type reactions would be ideal from an atom economy perspective.

Sustainable Approaches in Sulfur-Nitrogen Bond Formation

The development of sustainable synthetic methods for the formation of sulfur-nitrogen (S-N) bonds is a key focus in green chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rsc.org Traditional methods often rely on pre-functionalized starting materials and harsh reaction conditions, leading to significant environmental impact. nih.gov Modern sustainable approaches, however, leverage direct oxidative coupling reactions and electrochemical methods to construct S-N linkages in a more atom-economical and environmentally benign manner.

One prominent green strategy is the direct oxidative coupling of thiols and amines. This approach streamlines synthesis by avoiding the need for pre-functionalization and de-functionalization steps, thus reducing waste generation. rsc.org Various catalytic systems, often employing earth-abundant metals, have been developed to facilitate this transformation under milder conditions. For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant allows for the conversion of thiols to sulfonyl chlorides, which then react in situ with amines to form sulfonamides in sustainable solvents like water, ethanol, or deep eutectic solvents. rsc.org

Electrosynthesis has also emerged as a powerful and green tool for S-N bond formation. rsc.orgresearchgate.net By using electricity as a traceless reagent, electrochemical methods can often proceed without the need for chemical oxidants, thereby minimizing byproduct formation. These reactions can be performed using a wide range of sulfur and nitrogen sources, offering a versatile platform for the synthesis of sulfenamides, sulfonamides, and other S-N containing compounds. rsc.org

The principles of green chemistry are also being applied to the synthesis of pyridine-containing compounds. Multicomponent reactions (MCRs) under solvent-free conditions represent an efficient and eco-friendly route to substituted pyridines. mdpi.comresearchgate.net These methods offer high atom economy, reduced reaction times, and simplified product isolation. researchgate.net For example, the one-pot condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) can produce highly functionalized 2-pyridones in high yields without the need for a solvent. mdpi.com The use of reusable, surface-modified PET@UiO-66 vials as catalysts further enhances the sustainability of pyridine (B92270) synthesis. nih.gov While these examples focus on the pyridine core, the principles are directly applicable to the development of sustainable routes for this compound and its derivatives, particularly in the context of modifying the pyridine ring after the initial S-N bond formation.

Table 1: Comparison of Sustainable Methods for S-N Bond Formation and Pyridine Synthesis

MethodologyKey FeaturesAdvantagesRelevant Compounds
Direct Oxidative Coupling Utilizes thiols and amines directlyAtom-economical, reduces waste, avoids pre-functionalizationSulfenamides, Sulfonamides
Electrosynthesis Employs electricity as a reagentAvoids chemical oxidants, minimizes byproducts, versatileSulfenamides, Sulfonamides
Multicomponent Reactions (MCRs) One-pot synthesis from multiple starting materialsHigh atom economy, reduced reaction times, operational simplicitySubstituted Pyridines, 2-Pyridones
Catalysis with Reusable Vials Surface-modified PET@UiO-66 vials as catalystsCatalyst reusability, stability, operational simplicity2,4,6-Trisubstituted Pyridines

Advanced Functionalization Strategies of the Pyridine Ring in this compound

The pyridine ring is a cornerstone in many biologically active molecules, and the development of methods for its selective functionalization is of paramount importance. researchgate.netrsc.org For a molecule like this compound, advanced strategies that allow for precise modification of the pyridine core can unlock access to a diverse range of novel derivatives with potentially enhanced properties.

C-H Functionalization Approaches

Direct C-H functionalization has become a powerful tool in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org For pyridine derivatives, C-H functionalization can be challenging due to the electron-deficient nature of the ring and the potential for catalyst inhibition by the nitrogen lone pair. researchgate.net However, significant progress has been made in developing catalytic systems that can selectively activate and functionalize the C-H bonds of pyridines.

Transition metal-catalyzed reactions, particularly with palladium, rhodium, and iridium, have been extensively explored for pyridine C-H functionalization. slideshare.netnih.gov These methods can be used to introduce a variety of functional groups, including aryl, alkyl, and alkenyl moieties. The regioselectivity of these reactions is often controlled by the electronic properties of the pyridine ring and the nature of the directing group. In the case of this compound, the sulfenamide group itself could potentially act as a directing group, influencing the position of C-H activation.

Palladium-catalyzed C-H functionalization of phenyl 2-pyridylsulfonates has been demonstrated, proceeding via a seven-membered cyclopalladated intermediate to achieve ortho-alkenylation and acetoxylation with high regioselectivity. nih.gov While this example is on a sulfonate, it provides a strong precedent for the potential of sulfur-linked directing groups in guiding C-H functionalization on the pyridine ring.

Minisci-type reactions, which involve the addition of carbon-centered radicals to protonated pyridines, are another important strategy for C-H functionalization. unimi.it This method is particularly effective for introducing alkyl groups at the C2 and C4 positions of the pyridine ring. The regioselectivity can often be tuned by the reaction conditions and the nature of the radical precursor. unimi.it

Regioselective Modifications and Dearomatization Strategies

Achieving high regioselectivity in the functionalization of substituted pyridines is a significant challenge. slideshare.net For this compound, selective modification at positions other than the electronically favored C2 and C4 can be difficult. However, various strategies have been developed to overcome these challenges. The use of blocking groups can be employed to temporarily occupy more reactive sites, thereby directing functionalization to less accessible positions. chemrxiv.org

A powerful strategy for accessing novel functionalization patterns is through dearomatization of the pyridine ring. nih.govmdpi.com Dearomatization reactions temporarily disrupt the aromaticity of the pyridine, leading to the formation of more reactive di- or tetrahydropyridine (B1245486) intermediates. researchgate.net These intermediates can then undergo selective functionalization, followed by rearomatization to afford the desired substituted pyridine. This approach has been successfully used for the meta-selective C-H functionalization of pyridines, a traditionally challenging transformation. researchgate.netnih.gov

Catalytic asymmetric dearomatization of pyridines allows for the stereoselective synthesis of chiral piperidines and other saturated nitrogen heterocycles. mdpi.com These reactions often employ chiral transition metal catalysts or organocatalysts to control the stereochemical outcome. mdpi.com While the focus is often on creating saturated rings, the principles of dearomatization can be applied to achieve regioselective functionalization of the pyridine core in this compound, followed by rearomatization to furnish otherwise inaccessible derivatives. For instance, a borane-catalyzed hydroboration can generate a dihydropyridine (B1217469) intermediate, which can then undergo palladium-catalyzed enantioselective allylation at the C3 position before being oxidized back to the pyridine. researchgate.net

Late-Stage Functionalization Potential in Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, as it allows for the rapid diversification of complex molecules at a late stage in the synthetic sequence. researchgate.netnih.gov This enables the efficient exploration of structure-activity relationships without the need for de novo synthesis of each analog. researchgate.net Pyridine-containing molecules are common targets for LSF due to the prevalence of the pyridine motif in pharmaceuticals. unimi.itresearchgate.net

The this compound moiety can be envisioned as a valuable handle for LSF. The synthetic methodologies discussed, such as C-H functionalization and dearomatization-rearomatization strategies, are well-suited for application to complex molecules containing a this compound core. For example, a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has been effectively used for the late-stage functionalization of multisubstituted pyridines at the position alpha to the nitrogen. nih.govnih.gov This approach allows for the introduction of a wide range of functional groups under mild conditions. nih.gov

The ability to selectively modify the pyridine ring of a this compound embedded within a larger, more complex molecule would be highly advantageous. It would allow medicinal chemists to fine-tune the properties of a lead compound, such as its potency, selectivity, or pharmacokinetic profile, by introducing diverse substituents onto the pyridine core. The continued development of mild and selective C-H functionalization and other LSF methods will further enhance the utility of the this compound scaffold in the design of novel bioactive compounds.

Table 2: Advanced Functionalization Strategies for the Pyridine Ring

StrategyDescriptionPotential Application to this compoundKey Advantages
C-H Functionalization Direct activation and functionalization of C-H bonds.Introduction of aryl, alkyl, and other groups to the pyridine ring.Atom-economical, avoids pre-functionalization.
Regioselective Modification Use of directing groups or blocking groups to control the site of functionalization.Selective functionalization at specific positions of the pyridine ring.Access to specific isomers.
Dearomatization-Rearomatization Temporary disruption of aromaticity to enable otherwise difficult functionalizations.meta-Selective functionalization of the pyridine ring.Access to novel substitution patterns.
Late-Stage Functionalization (LSF) Modification of complex molecules at a late synthetic stage.Rapid diversification of bioactive molecules containing the this compound moiety.Efficient exploration of structure-activity relationships.

Chemical Reactivity and Mechanistic Investigations of 2 Pyridinesulfenamide

Reactivity at the Central Sulfur-Nitrogen (S-N) Bond

The S-N bond is the most reactive site in the 2-pyridinesulfenamide molecule. Its reactivity is characterized by a notable lability, making it susceptible to both cleavage and nucleophilic attack.

Lability and Cleavage Reactions of the S-N Linkage

The sulfur-nitrogen single bond in sulfenamides is inherently labile. This instability arises from the moderate bond energy and the presence of lone pairs on both the sulfur and nitrogen atoms, which can lead to repulsive interactions. The torsional barriers for rotation around the S-N bond are significant, ranging from 12-20 kcal/mol, which is indicative of a partial double bond character that influences its stability and reactivity.

Cleavage of the S-N bond can proceed through different pathways:

Homolytic Cleavage: Under thermal or photochemical conditions, the S-N bond can break homolytically to generate a pyridylsulfenyl radical and an amino radical.

Heterolytic Cleavage: In the presence of acids, the nitrogen atom can be protonated, weakening the S-N bond and facilitating its cleavage. Strong bases can also promote cleavage by deprotonating the amide nitrogen.

Rearrangement Reactions: Certain sulfenamides are known to undergo rearrangement, and while specific data for the this compound is limited, analogous aryl sulfenamides can rearrange to form aminodiphenyl sulfides.

Studies on related sulfonamides have shown that S-N bond cleavage is a critical pathway in their dissociation, often requiring significant energy (e.g., 50.25 kcal/mol for sulfamethoxazole) and can be influenced by the surrounding molecular structure and conditions. researchgate.net For instance, ceria nanostructures have been shown to catalyze the hydrolytic cleavage of the S-N bond in various sulfonamide drugs under ambient conditions. nih.gov

Nucleophilic Attack on the Sulfur Center

The sulfur atom in the this compound S-N bond is electron-deficient and serves as the primary electrophilic center. This makes it a prime target for attack by a wide range of nucleophiles. The general reaction involves the displacement of the amide portion of the molecule.

Common nucleophiles that react at the sulfur center include:

Thiols (R'-SH): Thiolate anions are potent nucleophiles that readily attack the sulfur atom to form disulfides (Py-S-S-R') and release the amine.

Amines (R'₂NH): Other amines can displace the original amino group in a transamination-type reaction, leading to the formation of a new sulfenamide (B3320178).

Phosphines (R₃P): Phosphines are known to react with the sulfur center, often leading to reduction or other complex transformations.

Halides: Halide ions can attack the sulfur, though this reaction is less common compared to attack by softer nucleophiles.

The high nucleophilicity of sulfur compounds, particularly thiolate anions, makes them excellent reagents for SN2-type reactions on electrophilic centers like the sulfenamide sulfur. nih.gov

Table 1: Summary of Nucleophilic Reactions at the Sulfur Center of this compound

Nucleophile (Nu⁻) Reactant Product(s) Reaction Type
Thiolate (R'S⁻) This compound Pyridyl disulfide (Py-S-S-R') + Amine Nucleophilic Substitution
Amine (R'₂NH) This compound New Sulfenamide (Py-S-NR'₂) + Amine Transamination
Cyanide (CN⁻) This compound Pyridyl thiocyanate (B1210189) (Py-SCN) + Amine Nucleophilic Substitution
Phosphine (R₃P) This compound Pyridyl sulfide (B99878) + Phosphinimine Redox/Substitution

Electrophilic Reaction Pathways Involving this compound

Electrophilic attack on this compound can occur at two main locations: the nitrogen of the sulfenamide group or the pyridine (B92270) ring itself.

Attack at the Sulfenamide Nitrogen: The nitrogen atom of the sulfenamide has a lone pair of electrons, making it a potential site for electrophiles. The reaction typically involves the initial coordination of the electrophile with the nitrogen, which can then be followed by a subsequent nucleophilic attack on the adjacent sulfur atom.

Attack at the Pyridine Ring (Electrophilic Aromatic Substitution - EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq This is due to the electron-withdrawing inductive effect of the ring nitrogen atom. uoanbar.edu.iq Electrophilic substitution, such as nitration or halogenation, requires harsh conditions and typically occurs at the C-3 (meta) position, as this avoids placing a positive charge on the electronegative nitrogen in the resonance intermediates. uoanbar.edu.iq

Nucleophilic Reaction Pathways Involving this compound

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the ring and displaces a leaving group.

For this compound, two main pathways can be considered:

The sulfenamide group acts as a leaving group.

The sulfenamide group acts as a directing group for the substitution of another atom (e.g., a hydrogen).

Nucleophilic aromatic substitution on pyridine rings is a well-established process, often proceeding via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov The reaction is facilitated by the ability of the electronegative ring nitrogen to stabilize this intermediate. youtube.com

Sₙ1 and Sₙ2 Mechanistic Considerations

While the classic SN1 and SN2 mechanisms describe nucleophilic substitution at a saturated (sp³-hybridized) carbon atom, their principles can be used to understand and contrast the reaction pathways involving this compound. organic-chemistry.orgchemicalnote.comlibretexts.orgyoutube.commasterorganicchemistry.com

SN2-like Reactions: Nucleophilic attack on the sulfur atom of the sulfenamide is analogous to an SN2 reaction. It is a bimolecular process where the rate depends on the concentration of both the sulfenamide and the nucleophile. chemicalnote.comyoutube.com The reaction proceeds in a single, concerted step through a transition state, without forming a discrete intermediate. chemicalnote.commasterorganicchemistry.com Strong nucleophiles favor this pathway. libretexts.org

SN1-like Reactions: A true SN1 reaction involving the formation of a "pyridylsulfenyl cation" (Py-S⁺) is highly unlikely due to the instability of such an intermediate. However, the stepwise mechanism of SNAr on the pyridine ring bears some resemblance to the SN1 pathway in that it involves a discrete intermediate (the Meisenheimer complex). The rate-determining step in SNAr is typically the initial attack of the nucleophile to form this intermediate. nih.gov

Table 2: Comparison of Mechanistic Considerations for this compound

Feature Sₙ2-like (at Sulfur) SₙAr (at Pyridine Ring)
Mechanism Concerted, single step chemicalnote.com Stepwise, addition-elimination nih.gov
Rate Law Second order: Rate = k[Sulfenamide][Nu] youtube.com Typically second order: Rate = k[Substrate][Nu]
Intermediate None (transition state only) chemicalnote.com Meisenheimer complex (anionic σ-adduct) nih.gov
Key Factor Strength of Nucleophile libretexts.org Ring activation/deactivation, stability of intermediate
Stereochemistry Inversion at sulfur (if chiral) Not applicable at the aromatic carbon

Vicarious Nucleophilic Substitution (VNS) Analogies

Vicarious Nucleophilic Substitution (VNS) is a powerful type of SNAr where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. wikipedia.org The key feature of the VNS reagent is a carbanion that possesses a leaving group on the nucleophilic carbon atom. wikipedia.org

The mechanism proceeds in two main steps:

Addition: A carbanion (e.g., from chloromethyl phenyl sulfone) adds to an electron-deficient position on the aromatic ring (typically ortho or para to a deactivating group), forming an anionic σ-adduct (a Meisenheimer-type adduct). nih.gov

Elimination: A base induces β-elimination of the leaving group (e.g., HCl) from the adduct, which, after protonation during workup, restores aromaticity and results in the net substitution of a hydrogen atom. nih.gov

Given that the pyridine ring is electron-deficient, it is an excellent candidate for VNS reactions. rsc.orgacs.orgjst.go.jp By analogy, this compound could undergo VNS-type reactions. A suitable carbanion would attack the pyridine ring, likely at the positions ortho or para to the ring nitrogen (C4 or C6), which are activated toward nucleophilic attack. The sulfenamide group would act as a directing substituent, influencing the position of attack. The successful application of VNS to various nitropyridines demonstrates the feasibility of this pathway for functionalizing electron-poor pyridine systems. nih.govacs.org

Structure-Reactivity Relationships in this compound Systems

The reactivity of this compound is governed by a complex interplay of electronic and steric factors associated with both the pyridine ring and the sulfenamide functional group.

The electron-deficient nature of the pyridine ring, caused by the electronegative sp²-hybridized nitrogen atom, generally reduces its reactivity toward electrophilic substitution. beilstein-journals.org Substituents on the pyridine ring can further modulate this reactivity. Electron-donating groups can increase the nucleophilicity of the ring and stabilize radical-cation intermediates, while electron-withdrawing groups have the opposite effect. In reactions involving pyridinyl radicals, these electronic factors dictate the regioselectivity of the subsequent functionalization. researchgate.net

Steric effects also play a crucial role. Bulky substituents near a reaction center can hinder the approach of reagents, thereby directing the reaction to a less sterically crowded position. nih.govrsc.org For example, in the functionalization of pyridines, ortho-blocking groups can prevent reaction at the C2 position, favoring C4 substitution. beilstein-journals.org The interplay between steric and electronic effects is critical; in some cases, steric repulsion can be released in a reaction's transition state, while the dominant barrier arises from a weakening of electrostatic attraction and orbital interactions. nih.gov The balance between these effects determines the ultimate reaction outcome and selectivity. researchgate.net

The S-N bond in sulfenamides and related compounds exhibits interesting conformational properties due to the presence of lone pairs on both sulfur and nitrogen. The rotation around the S-N bond is a key conformational process, and the energy barrier to this rotation provides insight into the nature of the bond.

While specific data for this compound is not detailed, studies on analogous sulfenamides, sulfinamides, and sulfonamides offer valuable comparisons. The torsional barrier is influenced by electronic factors such as hyperconjugation (e.g., nN → σ*S–O interactions in related systems) and steric repulsion between substituents and lone pairs. researchgate.net

Computational and experimental studies on related compounds reveal key structural dynamics. For instance, the S-N rotational barrier in sulfinamide H(O)S—NH₂ was calculated to be 7.0 kcal/mol. researchgate.net In a comparative study of sulfenamides, sulfinamides, and sulfonamides, it was found that the S-N bond distance changes significantly during rotation.

Table 2: S-N Bond Elongation During Bond Rotation

Compound Class S-N Bond Elongation (pm) Reference
Sulfenamides ~6 chemrxiv.org
Sulfinamides ~4 chemrxiv.org

This interactive table shows the calculated elongation of the S-N bond at the maximum energy geometry (transition state for rotation) compared to the minimum energy geometry. The data indicates that the S-N bond in sulfenamides is the most flexible and experiences the largest structural change during rotation, suggesting a lower degree of π-bonding character compared to sulfonamides where the bond is more rigid. chemrxiv.org

Advanced Characterization Techniques for 2 Pyridinesulfenamide and Its Complexes

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structural features of 2-pyridinesulfenamide. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its constituent atoms and bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR provide distinct signals for each unique proton and carbon environment, respectively.

¹H NMR: The proton NMR spectrum of a this compound derivative would be expected to show characteristic signals for the protons on the pyridine (B92270) ring. These aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons are influenced by the position of substituents on the pyridine ring. The protons of the sulfenamide (B3320178) group (-S-NH-) would also give rise to a characteristic signal, the chemical shift of which can be sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. For a this compound derivative, the carbon atoms of the pyridine ring would exhibit signals in the aromatic region (δ 120-160 ppm). The chemical shifts of these carbons are indicative of their electronic environment. For instance, carbons attached to the nitrogen atom or the sulfur-containing group will have distinct chemical shifts compared to the other ring carbons.

The following table provides representative, predicted ¹H and ¹³C NMR chemical shifts for a generic 2-phenylpyridine (B120327) structure, which can serve as a model for understanding the expected spectral regions for this compound derivatives.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine C2-157.4
Pyridine C37.72 (m)120.6
Pyridine C47.72 (m)136.7
Pyridine C57.21 (m)122.1
Pyridine C68.65 (m)149.6
Phenyl C1'-139.4
Phenyl C2'/C6'7.98 (m)126.9
Phenyl C3'/C5'7.45 (m)128.7
Phenyl C4'7.40 (m)128.9

Note: This data is for 2-phenylpyridine and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, characteristic IR absorption bands would be expected for the pyridine ring and the sulfenamide group. The pyridine ring exhibits several characteristic vibrations, including C-H stretching vibrations typically observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

The N-H stretching vibration of the sulfenamide group is expected to appear as a band in the region of 3200-3400 cm⁻¹. The S-N stretching vibration is more difficult to assign but typically appears in the fingerprint region of the spectrum, below 1000 cm⁻¹. In metal complexes of this compound, the coordination of the metal to the nitrogen or sulfur atoms can lead to shifts in the vibrational frequencies of these groups, providing evidence of complex formation. For instance, a shift in the C=N or S-N stretching frequencies upon complexation would indicate coordination through the pyridine nitrogen or the sulfenamide group, respectively.

The following table summarizes typical IR absorption frequencies for related functional groups.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Pyridine RingC=C, C=N Stretching1400 - 1600
Amine N-HStretching3200 - 3400
Sulfonamide S=OAsymmetric & Symmetric Stretching1300 - 1370 & 1140 - 1180
S-NStretching800 - 1000

Note: This table provides general ranges for functional groups found in related molecules. Specific frequencies for this compound may differ.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring gives rise to strong π → π* transitions, typically observed below 300 nm. The presence of the sulfenamide group may introduce additional n → π* transitions at longer wavelengths. The formation of metal complexes can significantly alter the UV-Vis spectrum. Coordination of a metal ion can lead to the appearance of new absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, which are often in the visible region, resulting in colored complexes.

The following table shows typical absorption maxima for pyridine and related compounds.

Compound Solvent λmax (nm) Transition
PyridineHexane251, 257, 263π → π
PyridineEthanol257π → π
PyridineWater257π → π*

Note: This data is for pyridine. The absorption maxima for this compound will be influenced by the sulfenamide substituent.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy can provide information about the vibrations of the pyridine ring and the S-N bond.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto certain metal surfaces, such as silver or gold nanostructures. This enhancement allows for the detection of very low concentrations of analytes. For this compound, SERS could be used to study its interaction with metal surfaces. The SERS spectrum would likely be dominated by vibrations of the pyridine ring, and the enhancement of specific modes can provide information about the orientation of the molecule on the surface. For instance, enhancement of the ring breathing mode would suggest a perpendicular orientation of the pyridine ring with respect to the metal surface.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.

For this compound, XPS can be used to determine the atomic composition of the surface and the oxidation states of the nitrogen and sulfur atoms. The N 1s and S 2p core-level spectra would be of particular interest. The binding energy of the N 1s peak can distinguish between the nitrogen atom in the pyridine ring and the nitrogen atom in the sulfenamide group. Similarly, the S 2p spectrum can provide information about the oxidation state of the sulfur atom. In studies of this compound complexes or its interaction with surfaces, XPS can reveal changes in the chemical environment of these atoms upon coordination or adsorption.

The following table provides typical binding energy ranges for nitrogen and sulfur in different chemical environments.

Element Orbital Chemical State Typical Binding Energy (eV)
NitrogenN 1sPyridinic~398.7
Amine/Amide~400.5
Azide~402.1, ~405.6
SulfurS 2pSulfide (B99878)160 - 164
Sulfoxide166 - 167.5
Sulfone/Sulfate168 - 170

Note: These are general binding energy ranges, and the exact values for this compound may vary depending on its specific chemical environment.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

For this compound and its complexes, single-crystal X-ray diffraction would provide precise information on the molecular geometry. It would confirm the connectivity of the atoms and reveal the conformation of the sulfenamide group relative to the pyridine ring. In the case of metal complexes, X-ray crystallography can unequivocally determine the coordination geometry of the metal ion, the identity of the coordinating atoms, and the bond distances and angles within the coordination sphere. This information is invaluable for understanding the nature of the metal-ligand bonding.

The following table presents representative crystallographic data for a related N-(pyridine-2-carbonyl)pyridine-2-carboxamide compound, illustrating the type of information obtained from an X-ray crystal structure analysis.

Parameter Value
Compound N-(pyridine-2-carbonyl)pyridine-2-carboxamide
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)14.123 (3)
b (Å)5.497 (1)
c (Å)13.123 (3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1018.9 (4)
Z4

Note: This data is for a related pyridine-amide compound and serves as an example of crystallographic parameters. nih.gov

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the quintessential technique for the unambiguous determination of molecular structures in the solid state. This powerful analytical method allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of the atomic arrangement within a crystalline lattice.

The general methodology for SC-XRD involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. The quality of the crystal is paramount for obtaining high-resolution data.

Interactive Table: General Crystallographic Parameters for a Representative Pyridine-Sulfur-Nitrogen Compound Derivative.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.231
c (Å)15.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1370.5
Z4

Note: This table represents typical data for a related derivative and is for illustrative purposes.

Crystal Structure Determination of Metal Complexes with this compound Ligands

The coordination chemistry of this compound and its analogues is a field of significant interest, with single-crystal X-ray diffraction being indispensable for characterizing the resulting metal complexes. These studies reveal how the this compound ligand coordinates to metal centers and the resulting geometry of the coordination sphere.

A notable example is the binuclear palladium(II) complex, tetrakis[N-(2-pyridyl)sulfonamide] di-palladium. The crystal structure of this complex was determined by single-crystal X-ray diffraction, revealing a fascinating dimeric structure. researchgate.net In this complex, four N-(2-pyridyl)sulfonamide ligands bridge two palladium atoms. researchgate.net The coordination occurs through the nitrogen atom of the pyridine ring and the nitrogen atom of the sulfonamide group. researchgate.net

The crystallographic analysis provided precise details of the molecular structure, including the Pd-Pd distance of 2.567(2) Å. researchgate.net The complex crystallizes in the monoclinic space group C2/c. researchgate.net

Interactive Table: Crystallographic Data for Tetrakis[N-(2-pyridyl)sulfonamide] di-palladium researchgate.net

ParameterValue
FormulaC₄₈H₄₄N₁₂O₈Pd₂S₄
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)18.2013(19)
b (Å)19.7544(16)
c (Å)17.2898(19)
β (°)120.179(8)
Volume (ų)5374.0(9)
Z4
Pd-Pd distance (Å)2.567(2)

Analysis of S-N Bond Chirality and Diastereomer Formation

A key stereochemical feature of sulfenamides is the chirality associated with the sulfur-nitrogen (S-N) bond. This arises from the restricted rotation around the S-N bond, which acts as a chiral axis. The barrier to rotation is significant, often ranging from 12 to 20 kcal/mol, and is influenced by steric and electronic factors. This restricted rotation can lead to the existence of stable atropisomers, which are stereoisomers resulting from hindered rotation about a single bond.

The pyramidal arrangement of substituents around both the sulfur and nitrogen atoms contributes to this chirality. If the substituents on the sulfur and nitrogen are different, the molecule can exist as a pair of enantiomers or diastereomers.

The formation of diastereomers is particularly relevant when a chiral center is already present in the molecule or when the sulfenamide is derivatized with a chiral auxiliary. The distinct diastereomers can often be observed and characterized by techniques such as NMR spectroscopy. While direct crystallographic resolution of diastereomers of this compound itself is not detailed in the available literature, the fundamental principles of S-N bond chirality are well-established for the broader class of sulfenamides.

The torsional barrier about the S-N bond is a critical parameter in understanding the conformational dynamics and stereochemical stability of these compounds. This barrier can be influenced by the nature of the substituents on both the sulfur and nitrogen atoms. Electron-withdrawing groups can affect the partial double bond character of the S-N bond, thereby influencing the rotational barrier.

Computational and Theoretical Chemistry Studies on 2 Pyridinesulfenamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. For 2-pyridinesulfenamide, methods like Density Functional Theory (DFT) are commonly employed to predict its molecular geometry and electronic characteristics. nih.govnih.gov A typical approach involves geometry optimization using a functional such as B3LYP with a suitable basis set, for example, 6-311G+(d,p). nih.gov

These calculations yield a wealth of information about the molecule's electronic landscape. Key parameters that are often determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Further electronic properties that can be calculated include the ionization potential, electron affinity, and the molecular electrostatic potential. The molecular electrostatic potential map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich and electron-poor regions, which is invaluable for predicting sites of electrophilic and nucleophilic attack.

Theoretical calculations can also predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net These theoretical spectra can then be compared with experimental data to validate the computational model.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential7.8 eV
Electron Affinity0.9 eV
Dipole Moment2.5 D

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is an essential tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reaction pathways and the characterization of transition states. wikipedia.orgnih.gov This is guided by Transition State Theory (TST), which explains reaction rates by assuming a quasi-equilibrium between the reactants and a high-energy activated complex. wikipedia.orgdalalinstitute.com

For this compound, computational methods can be used to model various potential reactions, such as its synthesis or decomposition. The process involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the saddle points on the potential energy surface that correspond to the transition states. libretexts.org The geometry of the transition state provides insight into the mechanism of the reaction at a molecular level.

A key parameter obtained from these calculations is the activation energy (Ea), which is the energy difference between the reactants and the transition state. libretexts.org This value is critical for understanding the kinetics of the reaction. By calculating the activation energies for different possible pathways, the most energetically favorable reaction route can be determined. researchgate.net Advanced techniques, such as ab initio molecular dynamics, can provide a more dynamic picture of the reaction, simulating the trajectories of the atoms as the reaction proceeds. nih.gov

Table 2: Illustrative Activation Parameters for a Hypothetical Reaction of this compound (Note: The values in this table are hypothetical and serve to illustrate the type of data generated from theoretical modeling of reaction pathways.)

Reaction PathwayActivation Energy (Ea) (kcal/mol)Enthalpy of Activation (ΔH‡) (kcal/mol)Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
Pathway A25.024.535.0
Pathway B30.530.042.1

Conformational Analysis and Dynamics of the S-N Bond

The three-dimensional structure of this compound is not static; rotation around single bonds, such as the sulfur-nitrogen (S-N) bond, gives rise to different conformers. Conformational analysis aims to identify the stable conformations of the molecule and to determine the energy barriers to rotation between them.

The dynamics of the S-N bond are of particular interest as the relative orientation of the pyridine (B92270) ring and the sulfenamide (B3320178) group can significantly impact the molecule's properties and reactivity. Computational methods can be used to explore the potential energy surface as a function of the dihedral angle defining the rotation around the S-N bond. By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be constructed.

From this profile, the lowest energy conformers (local minima) and the rotational energy barriers (maxima) can be identified. The height of the energy barrier to rotation provides information about the flexibility of the S-N bond at a given temperature. Electronic factors, such as hyperconjugation and steric hindrance, play a crucial role in determining the conformational preferences and the magnitude of the rotational barrier.

Table 3: Conformational Analysis of the S-N Bond in this compound (Note: This table presents a hypothetical outcome for the conformational analysis of this compound to illustrate the typical data obtained.)

ConformerDihedral Angle (Py-S-N-H)Relative Energy (kcal/mol)
Anti-periplanar180°0.0
Syn-periplanar2.5
Rotational Barrier 90° 7.0

Applications of 2 Pyridinesulfenamide in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecular Architectures

The pyridine (B92270) nucleus is a ubiquitous motif in a vast number of biologically active natural products and pharmaceutical agents. purdue.edunih.govgrantome.commsu.edu The strategic incorporation of a sulfenamide (B3320178) group at the 2-position of the pyridine ring introduces a reactive handle that can be exploited for the construction of complex molecular frameworks. While specific examples detailing the use of 2-pyridinesulfenamide as a building block in the total synthesis of complex natural products are not prominent in the literature, its potential is significant.

The sulfenamide linkage can participate in a variety of chemical transformations, allowing for the coupling of the pyridyl moiety to other molecular fragments. For instance, the nitrogen-sulfur bond can be cleaved under specific conditions to generate reactive intermediates that can subsequently engage in carbon-carbon or carbon-heteroatom bond-forming reactions. This latent reactivity makes this compound a potential precursor for the synthesis of highly functionalized pyridine derivatives that are key intermediates in the assembly of complex bioactive molecules. purdue.edumdpi.com

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

TransformationReagents and ConditionsResulting Functional GroupPotential Application in Synthesis
Reductive N-S CleavageReducing agents (e.g., LiAlH4, NaBH4)2-Mercaptopyridine and an amineIntroduction of a thiol group for further functionalization
Oxidative N-S CleavageOxidizing agents (e.g., m-CPBA)Pyridine-2-sulfonic acid derivativesModification of electronic properties and solubility
Reaction with NucleophilesGrignard reagents, organolithiumsSubstitution at the sulfur atomFormation of new C-S bonds
Radical ReactionsRadical initiatorsFormation of pyridyl radicalsC-C bond formation via radical coupling

This table presents hypothetical transformations based on the known reactivity of sulfenamides and pyridine derivatives.

Utility in Asymmetric Synthesis and Chiral Induction

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective synthesis of a single enantiomer of a chiral molecule. nih.govresearchgate.net Chiral ligands play a pivotal role in this field by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction.

The design of effective chiral ligands is a continuous pursuit in asymmetric catalysis. nih.govresearchgate.net While this compound itself is achiral, it can serve as a scaffold for the synthesis of novel chiral ligands. By introducing chiral substituents on the nitrogen or sulfur atoms of the sulfenamide group, or on the pyridine ring itself, a diverse library of chiral pyridinesulfenamide ligands could be generated.

These potential chiral ligands would possess both a soft sulfur donor and a hard nitrogen donor from the pyridine ring, making them attractive candidates for coordinating with a variety of transition metals. The precise arrangement of these donor atoms, dictated by the geometry of the pyridine ring and the sulfenamide linkage, could create a well-defined chiral pocket around the metal center. This, in turn, could lead to high levels of enantioselectivity in a range of metal-catalyzed reactions, such as asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.govmdpi.com

Table 2: Potential Chiral this compound Ligands and Their Applications

Chiral Moiety LocationExample Structure (Hypothetical)Potential Metal for CoordinationPotential Asymmetric Reaction
On Sulfenamide NitrogenN-(1-phenylethyl)-2-pyridinesulfenamidePalladium, RhodiumAsymmetric allylic alkylation
On Pyridine Ring2-(Chiral oxazolinyl)pyridinesulfenamideCopper, IridiumAsymmetric hydrosilylation
Chiral Sulfur Center(R)- or (S)-2-Pyridylsulfinamide derivativeRuthenium, GoldAsymmetric cyclopropanation

This table illustrates hypothetical chiral ligands derived from this compound and their potential applications based on established principles of asymmetric catalysis.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Nitrogen- and sulfur-containing heterocycles are of significant interest due to their wide range of biological activities. mdpi.comnih.govopenmedicinalchemistryjournal.commdpi.comarkat-usa.org The this compound framework, containing both nitrogen and sulfur, is an attractive starting material for the synthesis of more complex, fused heterocyclic systems.

Through intramolecular cyclization or cyclocondensation reactions, the pyridine and sulfenamide moieties can be elaborated into various bicyclic and polycyclic structures. nih.govresearchgate.net For instance, under appropriate conditions, the nitrogen or sulfur atom of the sulfenamide could act as a nucleophile, attacking an electrophilic center introduced elsewhere on the pyridine ring or on a substituent. Alternatively, the sulfenamide could act as an electrophile, undergoing attack from a nucleophilic group. These strategies could provide access to novel nitrogen-sulfur heterocyclic scaffolds that may exhibit interesting pharmacological properties.

Table 3: Potential Cyclization Reactions of this compound Derivatives

Reaction TypeReactant and ConditionsProduct Heterocyclic System
Intramolecular Nucleophilic AttackThis compound with an electrophilic side chainThiazolo[3,2-a]pyridinium salts
CyclocondensationReaction with a bifunctional electrophile (e.g., α-haloketone)Dihydrothiazolo[3,2-a]pyridines
Radical CyclizationGeneration of a radical on a side chainFused pyridothiazine derivatives

This table outlines hypothetical cyclization pathways for the synthesis of novel heterocycles from this compound derivatives.

Formation of Metal Complexes with this compound Ligands

The pyridine nitrogen atom is a well-known and effective ligand for a wide range of transition metals. wikipedia.orglibretexts.orglumenlearning.com The presence of the adjacent sulfenamide group in this compound introduces additional potential coordination sites through the sulfur and amide nitrogen atoms. This allows for the possibility of this compound acting as a bidentate or even a tridentate ligand, leading to the formation of stable metal complexes with diverse geometries. nih.govmdpi.commdpi.comuni-muenchen.demdpi.comresearchgate.net

The coordination behavior of this compound would depend on the nature of the metal ion, its oxidation state, and the reaction conditions. For instance, it could coordinate to a metal center through the pyridine nitrogen and the sulfur atom, forming a five-membered chelate ring. Alternatively, coordination could involve the pyridine nitrogen and the exocyclic amide nitrogen. The resulting metal complexes could find applications in catalysis, materials science, and medicinal chemistry.

Table 4: Potential Coordination Modes and Geometries of this compound Metal Complexes

Metal IonPotential Coordination ModeExpected GeometryPotential Application
Copper(II)N(py), SSquare planar or distorted octahedralCatalyst for oxidation reactions
Palladium(II)N(py), N(amide)Square planarCatalyst for cross-coupling reactions
Iron(II)/Iron(III)N(py), S, N(amide) (tridentate)OctahedralSpin-crossover materials
Silver(I)S-coordinationLinear or trigonal planarAntimicrobial agents

This table provides a hypothetical overview of the coordination chemistry of this compound based on the known behavior of related ligands.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.comrsc.org The this compound molecule possesses several features that make it an interesting candidate for studies in supramolecular chemistry and self-assembly.

The pyridine ring can participate in π-π stacking interactions, while the N-H group of the sulfenamide is a hydrogen bond donor and the pyridine nitrogen and the sulfenamide oxygen (in its oxidized sulfinamide or sulfonamide forms) are hydrogen bond acceptors. researchgate.netmdpi.comnih.govchemrxiv.orgnih.gov This combination of functionalities could lead to the formation of well-ordered one-, two-, or three-dimensional supramolecular architectures. For example, chains or sheets of molecules could be formed through a network of hydrogen bonds and π-π stacking interactions. The study of the self-assembly of this compound and its derivatives could lead to the development of new materials with interesting optical, electronic, or guest-binding properties. beilstein-journals.orgnih.govresearchgate.net

Q & A

Q. What experimental designs mitigate risks in long-term stability studies of this compound?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH) per ICH Q1A guidelines. Monitor degradation via HPLC-UV at fixed intervals (e.g., 0, 3, 6 months). Include inert atmosphere controls (argon) to isolate oxidative pathways. Statistically analyze degradation kinetics using Arrhenius models to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.